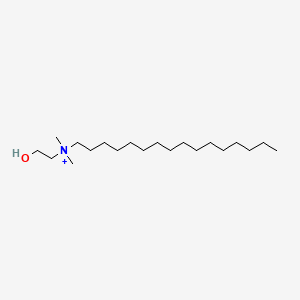
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which is widely used in various industrial and scientific applications. The compound is known for its ability to reduce surface tension and form micelles, making it useful in detergents, emulsifiers, and other formulations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting N,N-dimethylhexadecan-1-amine with ethylene oxide: This step is usually performed in a solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Quaternization: The reaction mixture is heated to a specific temperature, typically around 60-80°C, to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or hydroxides can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or hydroxides.
Reduction: Yields the corresponding amine.
Substitution: Results in the formation of substituted ammonium compounds.
科学研究应用
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and as a detergent for membrane protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium involves its ability to interact with lipid membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and potential cell lysis. The compound also forms micelles, which can solubilize hydrophobic substances and enhance their bioavailability.
相似化合物的比较
Similar Compounds
Methyldiethanolamine: Another quaternary ammonium compound with similar surfactant properties.
N-(2-hydroxyethyl)cytisine: A derivative with different biological activities.
Palmitoylethanolamide: An endogenous fatty acid amide with anti-inflammatory properties.
Uniqueness
N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium stands out due to its long hydrophobic tail, which provides superior surfactant properties compared to shorter-chain analogs. Its ability to form stable micelles and reduce surface tension makes it highly effective in various applications.
属性
分子式 |
C20H44NO+ |
|---|---|
分子量 |
314.6 g/mol |
IUPAC 名称 |
hexadecyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C20H44NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(2,3)19-20-22/h22H,4-20H2,1-3H3/q+1 |
InChI 键 |
UENRCAFKOCYSLM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


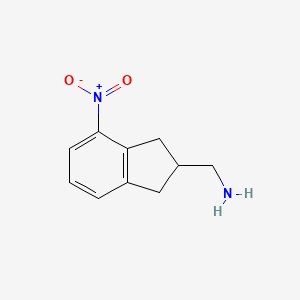
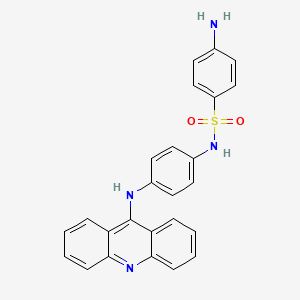
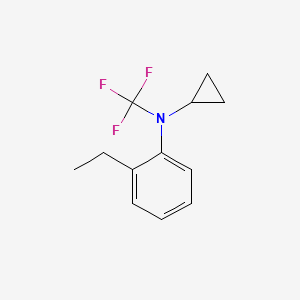
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)

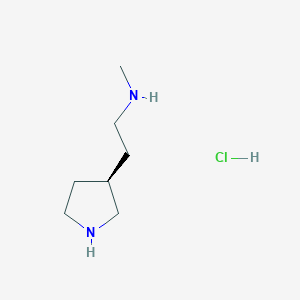
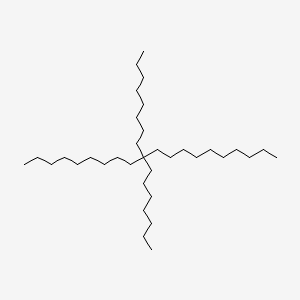

![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)



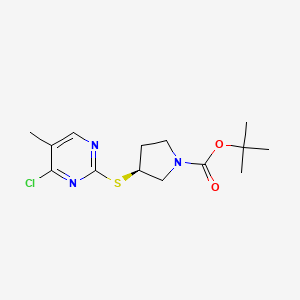
![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
